N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline
Description
N-[(2,4-Dichlorophenyl)methyl]-3-ethynylaniline is a synthetic aromatic amine featuring a 2,4-dichlorophenylmethyl group attached to an aniline core with an ethynyl substituent at the 3-position. This article compares its structural and functional attributes with similar compounds, emphasizing substituent effects on biological activity, physicochemical properties, and synthesis strategies.
Properties
Molecular Formula |
C15H11Cl2N |
|---|---|
Molecular Weight |
276.2 g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline |
InChI |
InChI=1S/C15H11Cl2N/c1-2-11-4-3-5-14(8-11)18-10-12-6-7-13(16)9-15(12)17/h1,3-9,18H,10H2 |
InChI Key |
BAPGUBGPILTTBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NCC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves the nucleophilic substitution of a halogenated benzyl derivative (such as 2,4-dichlorobenzyl chloride or bromide) with 3-ethynylaniline. The key steps include:
- Preparation of the 2,4-dichlorobenzyl halide intermediate.
- N-alkylation of 3-ethynylaniline with the halide under basic or catalytic conditions.
- Purification and characterization of the final product.
Synthesis of 2,4-Dichlorobenzyl Halide
The 2,4-dichlorobenzyl halide (chloride or bromide) is typically synthesized by halogenation of the corresponding benzyl alcohol or ketone precursors. For example, treatment of diazoketones with concentrated hydrochloric acid under reflux conditions yields chloroketones, which can be further converted to benzyl halides for subsequent reactions.
N-Alkylation of 3-Ethynylaniline
The critical step is the reaction of 3-ethynylaniline with the 2,4-dichlorobenzyl halide. Several methods have been reported:
Base-Promoted Alkylation in Polar Solvents: Using potassium carbonate or triethylamine as base in solvents such as acetone or isopropanol under reflux conditions facilitates the nucleophilic substitution to form the N-benzylated product.
Catalytic Coupling Methods: Palladium-catalyzed coupling reactions involving bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide in dimethylformamide at elevated temperatures (around 95 °C) have been employed to achieve high selectivity and yields for the formation of aryl-alkyne bonds, which is relevant for the ethynyl functionality in the aniline ring.
Water as a Green Solvent: Recent advances have demonstrated the use of water as a solvent for amination reactions involving pyrrolo[2,3-d]pyrimidine derivatives with anilines, suggesting potential for more environmentally friendly preparation routes.
Purification and Characterization
The crude reaction mixtures are typically purified by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures. Characterization is confirmed by NMR spectroscopy (1H and 13C), mass spectrometry, and melting point analysis to ensure the integrity of the ethynyl and dichlorophenyl substituents.
Detailed Reaction Conditions and Yields
The following table summarizes key reaction conditions and yields reported for the preparation steps relevant to this compound and related intermediates:
Analytical Data and Research Results
NMR Spectroscopy: 1H NMR spectra show characteristic signals for the aromatic protons of the 2,4-dichlorophenyl group, the ethynyl proton (~4.2 ppm singlet), and the aniline NH protons (broad singlets around 5.2 ppm) confirming successful N-alkylation.
Mass Spectrometry: High-resolution mass spectrometry confirms molecular ion peaks consistent with the expected molecular formula, validating the presence of the dichlorophenylmethyl and ethynylaniline moieties.
Purity: HPLC analysis typically shows purity above 95%, indicating efficient purification protocols.
Comparative Analysis of Preparation Routes
| Feature | Base-Promoted Alkylation | Pd-Catalyzed Coupling | Water-Mediated Amination |
|---|---|---|---|
| Solvent | Acetone, Isopropanol | DMF | Water |
| Catalyst/Base | Potassium carbonate, triethylamine | Pd(PPh3)2Cl2, CuI, triethylamine | None or mild promoters |
| Temperature | Reflux (~56-80 °C) | 95 °C | Reflux (~100 °C) |
| Reaction Time | 4–24 hours | 2 hours | 6–12 hours |
| Yield | 81% | 60% | 66–70% |
| Environmental Impact | Moderate (organic solvents) | Higher (metal catalysts, toxic solvents) | Low (water as solvent) |
| Scalability | High | Moderate | Potentially high |
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl-substituted aniline derivatives.
Substitution: Various substituted dichlorophenyl derivatives.
Scientific Research Applications
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may interact with GABAergic receptors in the brain, leading to anticonvulsant effects. The ethynyl group can also participate in covalent bonding with target proteins, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Position and Electronic Effects
The 2,4-dichlorophenyl group in the target compound distinguishes it from analogs with alternative halogenation patterns:
- 2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol (): The 2,6-dichloro substitution creates a planar anilino unit, which contrasts with the non-planar 2,4-dichloro analog. This difference may influence crystal packing and solubility .
Table 1: Substituent Effects on Physicochemical Properties
Antimicrobial Activity
Pyrazole sulfonamides bearing the (2,4-dichlorophenyl)methyl group (e.g., compounds 9–11 , 17 in ) exhibit potent antibacterial activity (MIC = 1 µg/mL against B. subtilis), attributed to sulfonamide hydrogen-bonding and dichlorophenyl hydrophobicity . In contrast, the target compound lacks a sulfonamide group, which may reduce antibacterial efficacy unless the ethynyl group compensates via alternative mechanisms (e.g., membrane disruption).
Receptor Binding and Selectivity
Cannabinoid receptor antagonists (–6) with 1-(2,4-dichlorophenyl)-4-methylpyrazole scaffolds demonstrate high CB1 receptor affinity. The dichlorophenyl group enhances receptor interactions through hydrophobic and π-stacking effects . The target compound’s ethynylaniline moiety may exhibit weaker receptor binding due to the absence of a pyrazole ring but could offer peripheral selectivity if metabolically stable.
Biological Activity
N-[(2,4-dichlorophenyl)methyl]-3-ethynylaniline is a compound of significant interest due to its potential biological activities, particularly in the realms of anti-inflammatory and anti-tumor effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including key data tables and case studies.
Chemical Structure and Synthesis
The compound can be synthesized through specific reactions such as the Claisen-Schmidt condensation and N-benzenesulfonylation. Its structure comprises a dichlorophenyl group and an ethynyl group attached to an aniline moiety, which is crucial for its biological interactions.
Anti-Inflammatory Activity
A notable study evaluated the anti-inflammatory effects of this compound using RAW264.7 cells, a standard model for inflammatory responses. The compound was tested for its ability to inhibit nitric oxide (NO) production induced by lipopolysaccharide (LPS). Key findings include:
- NO Production Inhibition : The compound demonstrated a significant reduction in NO secretion compared to the positive control (Pyrrolidine dithiocarbamate), with results indicating a 42.37% inhibition rate at a concentration of 6.0 μM .
- Toxicity Assessment : The compound exhibited no significant toxicity towards RAW264.7 cells at the tested concentration, suggesting a favorable safety profile for further exploration .
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition
Another aspect of its biological activity is the inhibition of VEGFR-2, which plays a critical role in angiogenesis and tumor growth. Research indicated that derivatives of this compound could act as effective VEGFR-2 inhibitors. Specific findings include:
- Inhibitory Potency : Compounds derived from this scaffold showed promising activity against VEGFR-2, with some exhibiting dual inhibition against other receptor tyrosine kinases (RTKs) .
- Mechanism Insights : Molecular modeling studies suggested that these compounds bind effectively within the ATP binding site of VEGFR-2, potentially stabilizing interactions that inhibit receptor activity .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Efficacy
In a controlled experiment, RAW264.7 cells were treated with this compound post LPS induction. The study aimed to quantify the reduction in pro-inflammatory cytokines such as TNF-α and IL-6 alongside NO production.
Case Study 2: VEGFR Inhibition Mechanism
A series of compounds based on this compound were synthesized and tested for their ability to inhibit VEGFR-2. The binding modes were elucidated through molecular docking studies, revealing key hydrogen bonding interactions that stabilize the inhibitor in the active site.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
